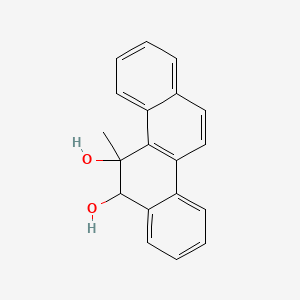
2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid is an organic compound with the molecular formula C17H16O3S It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further substituted with a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiobenzoyl chloride and phenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
化学反应分析
Types of Reactions
2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and agrochemicals.
作用机制
The mechanism of action of 2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, pain, or other physiological processes.
相似化合物的比较
Similar Compounds
3-(4-Methylthiophenyl)propionic acid: Similar structure but lacks the benzoyl group.
3-(4-Methoxyphenyl)propionic acid: Contains a methoxy group instead of a methylthio group.
Propionic acid, 2-benzoyl-, ethyl ester: An ester derivative with a similar core structure.
Uniqueness
2-(3-(4-(Methylthio)benzoyl)phenyl)propionic acid is unique due to the presence of both the benzoyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
94292-03-2 |
|---|---|
分子式 |
C17H16O3S |
分子量 |
300.4 g/mol |
IUPAC 名称 |
2-[3-(4-methylsulfanylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3S/c1-11(17(19)20)13-4-3-5-14(10-13)16(18)12-6-8-15(21-2)9-7-12/h3-11H,1-2H3,(H,19,20) |
InChI 键 |
UFDXUEHTMZBRTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)SC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



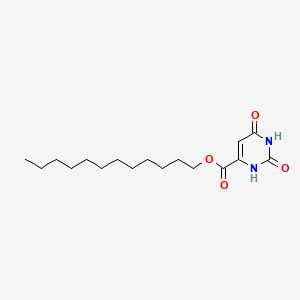
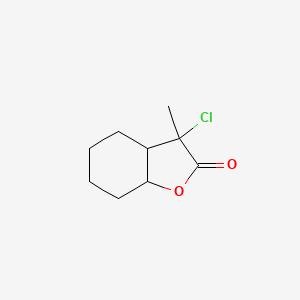

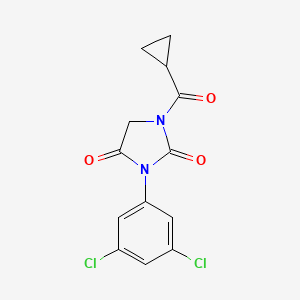
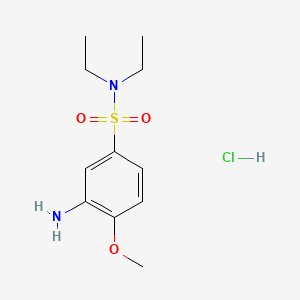
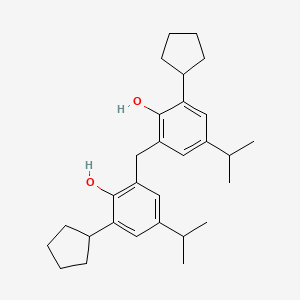

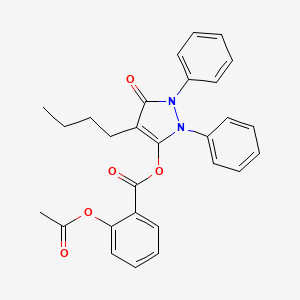
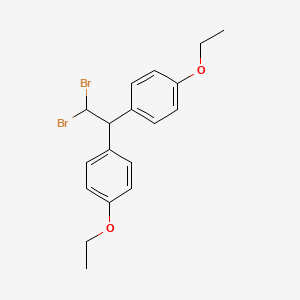
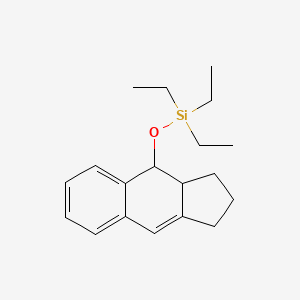

![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
